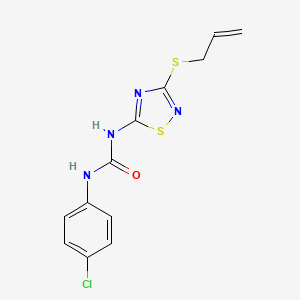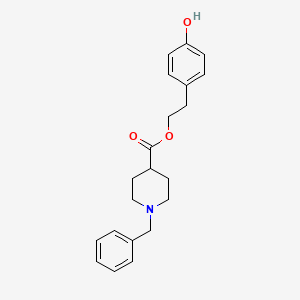
MAO-A inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAO-A inhibitor 2 is a compound that selectively inhibits the activity of monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MAO-A inhibitor 2 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often aromatic amines or related compounds.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
MAO-A inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving hydrogenation.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
MAO-A inhibitor 2 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: The compound is employed in research on neurotransmitter regulation and the role of MAO-A in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating depression, anxiety, and neurodegenerative diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control .
Mécanisme D'action
MAO-A inhibitor 2 exerts its effects by binding to the active site of the MAO-A enzyme, preventing it from catalyzing the oxidative deamination of neurotransmitters. This inhibition increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to antidepressant and anxiolytic effects. The molecular targets include the MAO-A enzyme itself, and the pathways involved are related to neurotransmitter metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clorgyline: A selective and irreversible MAO-A inhibitor used in research and clinical settings.
Moclobemide: A reversible MAO-A inhibitor with fewer side effects compared to irreversible inhibitors.
Toloxatone: Another reversible MAO-A inhibitor with antidepressant properties .
Uniqueness
MAO-A inhibitor 2 is unique in its specific binding affinity and selectivity for the MAO-A enzyme. Unlike some other inhibitors, it may offer a different side effect profile and therapeutic potential, making it a valuable compound for research and potential clinical applications .
Propriétés
Formule moléculaire |
C21H25NO3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)ethyl 1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C21H25NO3/c23-20-8-6-17(7-9-20)12-15-25-21(24)19-10-13-22(14-11-19)16-18-4-2-1-3-5-18/h1-9,19,23H,10-16H2 |
Clé InChI |
ACPIPIIJFMZRKI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)OCCC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


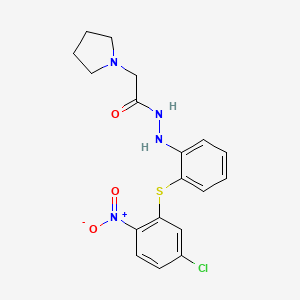



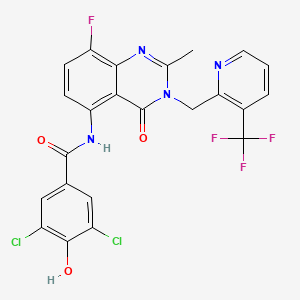
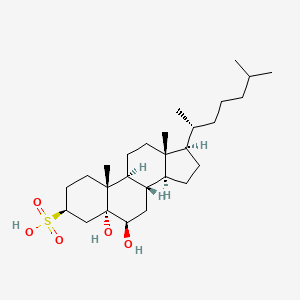
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
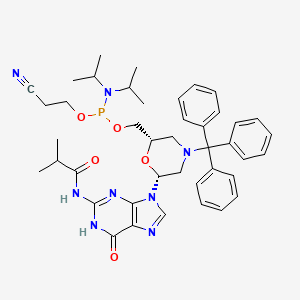
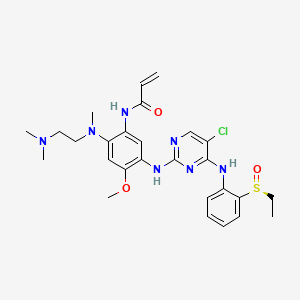
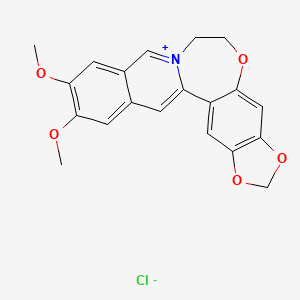
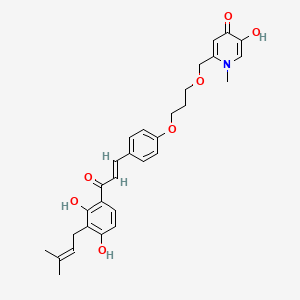
![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
